
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinolone family Quinolones are known for their significant relevance in medicinal chemistry due to their diverse therapeutic potentials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a multi-step process involving the cyclization of an appropriate precursor. This often includes the use of aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The propanoate ester is formed by reacting the quinolone derivative with propanoic acid or its derivatives under esterification conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and the use of continuous reactors can be employed to enhance efficiency and reduce production time.
化学反応の分析
Types of Reactions
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinolone core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its quinolone core, it may exhibit antibacterial, antiviral, and anticancer properties, making it a candidate for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular targets, such as receptors and enzymes, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate: Lacks the methoxy group at the 8th position, which may affect its biological activity and chemical reactivity.
Ethyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.
Methyl 3-(8-hydroxy-4-oxoquinolin-1(4H)-yl)propanoate: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.
Uniqueness
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the presence of the methoxy group at the 8th position and the propanoate ester at the 3rd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
methyl 3-(8-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-18-12-5-3-4-10-11(16)6-8-15(14(10)12)9-7-13(17)19-2/h3-6,8H,7,9H2,1-2H3 |
InChIキー |
DSLBVHLJGAQGTC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N(C=CC2=O)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


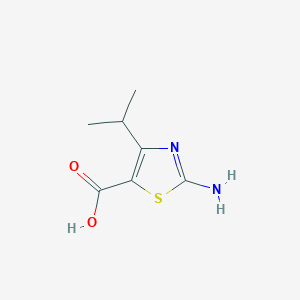

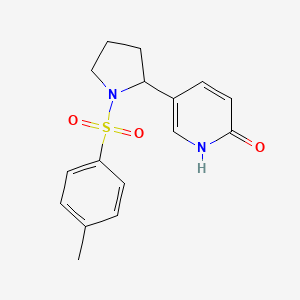

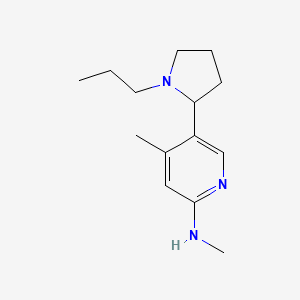

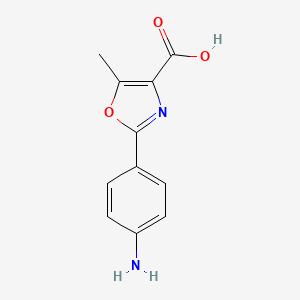
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)

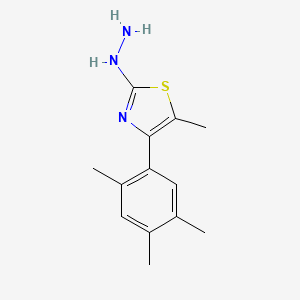

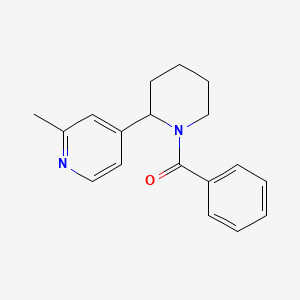

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
